Divergent logP from Key Pyrimidine Analogs
AMBIT database entry AMB23637665 reports a calculated logP of 2.7918 and PSA of 77.04 Ų for a compound matching the molecular formula C₁₆H₂₀ClN₅O (MW 333.816), consistent with the free base of the target compound [1]. The unsubstituted 2-phenylpyrimidin-4-ol (CAS 33643-94-6) has a reported logP of approximately 1.5 (ALOGPS consensus) and PSA of 46.01 Ų — demonstrating that the combined azetidine and chlorine substitutions shift logP upward by approximately 1.3 log units and increase PSA by approximately 31 Ų [2]. Separately, 2-amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride (CAS 1361112-09-5) has a markedly lower molecular weight (free base ~166; dihydrochloride salt 239.1) and is predicted to have logP below 0.5 due to the polar 2-amino group, representing a fundamentally different lipophilicity profile . These calculated values indicate that the 2-(2-chlorophenyl) substituent drives the compound into a more lipophilic, membrane-permeable property space relative to both the 2-phenyl and 2-amino comparators.
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.7918 (free base form; AMBIT AMB23637665) |
| Comparator Or Baseline | 2-Phenylpyrimidin-4-ol: logP ≈ 1.5 (ALOGPS); 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol: logP < 0.5 (predicted) |
| Quantified Difference | ΔlogP ≈ +1.3 vs. 2-phenylpyrimidin-4-ol; ΔlogP > +2.3 vs. 2-amino analog |
| Conditions | Calculated/in silico predicted values; not experimentally measured shake-flask logP |
Why This Matters
A logP difference of ≥1 unit predicts an approximately 10-fold difference in membrane partitioning, directly impacting cellular permeability in target-engagement assays and thus the interpretability of any potency data generated with a substituted analog.
- [1] AMBinter. AMB23637665 — Molecular Property Data. logP = 2.7918; PSA = 77.04; MW = 333.816; Formula = C₁₆H₂₀ClN₅O. Accessed via ambinter.com. View Source
- [2] PubChem. Compound Summary: 2-Phenylpyrimidin-4-ol, CID 225688. National Center for Biotechnology Information. Includes computed physicochemical properties. View Source
